1-Hydrazino-4-morpholino phthalazine 1-Hydrazino-4-morpholino phthalazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13963310
InChI: InChI=1S/C12H15N5O/c13-14-11-9-3-1-2-4-10(9)12(16-15-11)17-5-7-18-8-6-17/h1-4H,5-8,13H2,(H,14,15)
SMILES:
Molecular Formula: C12H15N5O
Molecular Weight: 245.28 g/mol

1-Hydrazino-4-morpholino phthalazine

CAS No.:

Cat. No.: VC13963310

Molecular Formula: C12H15N5O

Molecular Weight: 245.28 g/mol

* For research use only. Not for human or veterinary use.

1-Hydrazino-4-morpholino phthalazine -

Specification

Molecular Formula C12H15N5O
Molecular Weight 245.28 g/mol
IUPAC Name (4-morpholin-4-ylphthalazin-1-yl)hydrazine
Standard InChI InChI=1S/C12H15N5O/c13-14-11-9-3-1-2-4-10(9)12(16-15-11)17-5-7-18-8-6-17/h1-4H,5-8,13H2,(H,14,15)
Standard InChI Key RYBFKEMETQEBDK-UHFFFAOYSA-N
Canonical SMILES C1COCCN1C2=NN=C(C3=CC=CC=C32)NN

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure consists of a phthalazine ring system—a bicyclic framework with two nitrogen atoms—modified at the 1-position by a hydrazine group (-NH-NH₂) and at the 4-position by a morpholine moiety (a six-membered ring containing one oxygen and one nitrogen atom). The IUPAC name, (4-morpholin-4-ylphthalazin-1-yl)hydrazine, reflects this substitution pattern. Key identifiers include:

PropertyValueSource
Molecular FormulaC₁₂H₁₅N₅O
Molecular Weight245.28 g/mol
Canonical SMILESC1COCCN1C2=NN=C(C3=CC=CC=C32)NN
PubChem CID20294659

The morpholine group enhances solubility in polar solvents, while the hydrazine moiety provides reactivity for further derivatization, such as condensation reactions with carbonyl compounds .

Synthesis and Derivatization

Challenges in Optimization

Key challenges include:

  • Regioselectivity: Ensuring substitution occurs exclusively at the 1- and 4-positions requires careful control of reaction conditions.

  • Purification: The polar nature of morpholine and hydrazine groups complicates isolation, often necessitating chromatographic techniques.

CompoundTargetIC₅₀/EC₅₀Cell LineSource
Quinazoline-hydrazine 9EGFR3.1 nMA549
4-Phenyl-1-hydrazinophthalazinePARP-112 µMHeLa
Phthalazinone derivativesAngiogenesis50–100 nMHUVEC

Physicochemical Characterization

Spectroscopic Data

While experimental spectra for 1-hydrazino-4-morpholino phthalazine are unavailable, related compounds provide benchmarks:

  • ¹H NMR: Hydrazine protons typically resonate at δ 6.5–8.0 ppm, while morpholine protons appear as multiplets at δ 3.5–4.0 ppm .

  • Mass Spectrometry: The molecular ion peak [M+H]⁺ at m/z 245.28 is expected, with fragmentation patterns involving loss of morpholine (Δ m/z = 87) and hydrazine (Δ m/z = 32).

Solubility and Stability

  • Solubility: High solubility in DMSO (>10 mM) and moderate solubility in water (≈1 mM) due to the morpholine group.

  • Stability: Susceptible to oxidation in aqueous solutions; storage at -20°C under nitrogen is recommended .

Challenges and Future Directions

Knowledge Gaps

  • Toxicity Profiles: No in vivo studies have assessed acute or chronic toxicity.

  • Mechanistic Studies: The compound’s interaction with biological targets remains hypothetical.

Research Opportunities

  • Derivatization: Introducing electron-withdrawing groups (e.g., -NO₂) at the phthalazine ring could enhance binding affinity .

  • Drug Delivery: Encapsulation in liposomes or nanoparticles may improve bioavailability .

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